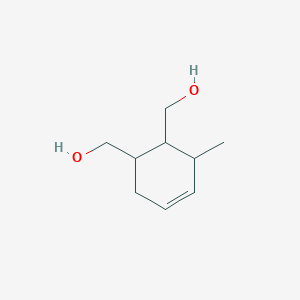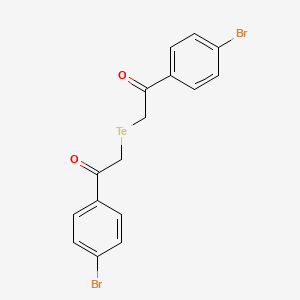
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1h-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound that features a pyridine ring attached to an indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reaction of pyridin-2-ylmethanol with indanone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyridin-2-ylmethanone or pyridin-2-ylmethanal.
Reduction: Formation of pyridin-2-ylmethanol or pyridin-2-ylmethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
Uniqueness
2-(Pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its specific combination of a pyridine ring and an indene structure with a hydroxyl group
Propiedades
Número CAS |
92850-30-1 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H15NO/c17-15-12(10-13-6-3-4-8-16-13)9-11-5-1-2-7-14(11)15/h1-8,12,15,17H,9-10H2 |
Clave InChI |
QRJSPLYDIXNSAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=CC=CC=C21)O)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)






![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)



![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
